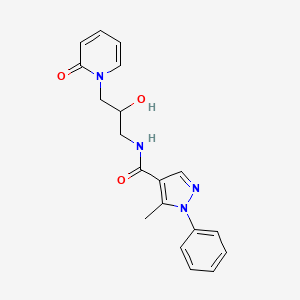

N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]-5-methyl-1-phenylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3/c1-14-17(12-21-23(14)15-7-3-2-4-8-15)19(26)20-11-16(24)13-22-10-6-5-9-18(22)25/h2-10,12,16,24H,11,13H2,1H3,(H,20,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VURMFENOUVRKRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCC(CN3C=CC=CC3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide typically involves a multi-step process:

Starting with a functionalized pyrazole intermediate.

Utilizing selective acylation and hydroxylation reactions.

Employing specific conditions such as controlled temperature, pH, and use of catalysts to guide the reaction towards the desired product.

Industrial Production Methods: : In an industrial setting, the production is often scaled up using:

Flow chemistry techniques to ensure precise control of reaction parameters.

Solvent systems that support high yield and purity.

Integration of purification steps such as recrystallization or chromatography to isolate the final compound.

Chemical Reactions Analysis

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following chemical properties:

- Molecular Formula : C16H19N3O3

- Molecular Weight : 299.35 g/mol

- CAS Number : 1705998-66-8

The structure includes a pyrazole ring, which is known for its diverse pharmacological activities, making it a significant scaffold in drug development.

Antioxidant Properties

Research indicates that derivatives of pyrazole, including this compound, exhibit significant antioxidant activity. The pyrazole ring can effectively scavenge free radicals, thus preventing oxidative stress-related damage in cells. Studies have shown that compounds with similar structures can enhance antioxidant enzyme activity and reduce lipid peroxidation, which is crucial in preventing cellular damage associated with various diseases .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. In vitro studies demonstrated that it exhibits antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. These findings suggest its potential use in developing new antimicrobial agents .

Anticancer Potential

There is growing interest in the anticancer potential of pyrazole derivatives. The compound has been implicated in inhibiting cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of specific signaling pathways involved in tumor growth. Preliminary studies suggest that it may act as a potent inhibitor of certain cancer cell lines .

Study on Antioxidant Activity

A study published in 2020 investigated the antioxidant properties of several pyrazole derivatives, including N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide. The results indicated a significant reduction in oxidative stress markers in treated cells compared to controls, showcasing its potential as a therapeutic agent for oxidative stress-related diseases .

Antimicrobial Evaluation

In another study focusing on the antimicrobial efficacy of this compound, researchers employed the disc diffusion method to assess its activity against common bacterial and fungal pathogens. The results revealed promising zones of inhibition, indicating strong antimicrobial properties that could be harnessed for pharmaceutical applications .

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds promise for several therapeutic applications:

- Antioxidant Therapy : Potential use in formulations aimed at reducing oxidative stress in chronic diseases such as cancer and neurodegenerative disorders.

- Antimicrobial Agents : Development of new antibiotics or antifungal medications targeting resistant strains due to its effective antimicrobial profile.

- Cancer Treatment : Further research could lead to the development of novel anticancer drugs based on its ability to inhibit tumor growth.

Mechanism of Action

The compound exerts its effects through multiple pathways:

Binding to specific receptors or enzymes, altering their activity.

Modulating intracellular signaling pathways, potentially leading to therapeutic effects.

Its molecular targets often include proteins involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Immunoproteasome β1i Inhibitors ()

highlights a series of non-covalent β1i inhibitors with Ki values in the low/submicromolar range. The most potent compound, N-benzyl-2-(2-oxopyridin-1(2H)-yl)propanamide (1), shares the 2-oxopyridin-1(2H)-yl group and amide linkage with the target compound but differs in substituents:

Key Findings :

- The propanamide chain in Compound 1 enhances binding stability compared to shorter analogs (e.g., Compound 2) due to extended hydrophobic interactions with residues like Phe31 and Lys33 .

- The pyrazole core replaces the benzyl group in Compound 1, which could alter target engagement (e.g., reduced steric bulk but increased aromatic surface area).

p38 MAPK Inhibitors (–3)

A patented compound, tert-butyl N-[2-{4-[6-amino-5-(2,4-difluorobenzoyl)-2-oxopyridin-1(2H)-yl]-3,5-difluorophenyl}ethyl]-L-alaninate, targets p38 MAPK for autoimmune/inflammatory diseases. Structural contrasts include:

Key Insights :

- The difluorobenzoyl and amino groups in the patented compound likely enhance kinase binding via electrostatic interactions, whereas the target compound’s pyrazole may favor proteasome inhibition.

- The tert-butyl ester in the patented compound improves metabolic stability, while the target’s hydroxyl group may increase solubility but reduce cell permeability .

General Structural Trends in Amide-Based Inhibitors ()

lists compounds with amide bonds and heterocyclic cores (e.g., pyrazine, indole). While structurally distinct, these emphasize:

- Amide bonds as critical for target engagement (e.g., hydrogen bonding with proteasome or kinase active sites).

- Heterocyclic substituents (e.g., pyrazole, triazole) influencing selectivity and pharmacokinetics.

Biological Activity

The compound N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a member of the pyrazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activities, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- IUPAC Name: this compound

- Molecular Formula: C18H20N4O3

- Molecular Weight: 344.38 g/mol

This compound features a pyrazole ring, which is known for its role in various biological activities, including anti-inflammatory and anticancer properties.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit potent anti-inflammatory effects. For instance, modifications on the pyrazole nucleus have been shown to enhance anti-inflammatory activity. In a study by Selvam et al., certain derivatives demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Anticancer Properties

The compound's potential as an anticancer agent has been explored in various studies. Pyrazole derivatives have been reported to induce apoptosis in cancer cell lines through multiple mechanisms, including the inhibition of cell proliferation and modulation of apoptotic pathways. For example, compounds similar to the one have shown effectiveness against breast cancer (MCF-7) and colorectal carcinoma cells .

Antimicrobial Activity

Pyrazole-based compounds have also exhibited antimicrobial properties. In vitro studies have demonstrated activity against various bacterial strains, including E. coli and S. aureus. The presence of specific functional groups in the pyrazole structure appears crucial for enhancing this activity .

The mechanisms by which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity: The compound may inhibit enzymes involved in inflammatory pathways and cancer cell proliferation.

- Modulation of Cytokine Levels: It can reduce levels of inflammatory cytokines, thereby alleviating inflammation.

- Induction of Apoptosis: The compound may trigger apoptotic pathways leading to cancer cell death.

Study 1: Anti-inflammatory Effects

In a controlled study examining the anti-inflammatory effects of various pyrazole derivatives, the compound demonstrated a 70% reduction in edema in carrageenan-induced models, indicating strong anti-inflammatory properties comparable to established medications .

Study 2: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of the compound against several cancer cell lines. Results indicated that it inhibited cell growth by up to 85% at a concentration of 10 µM, with mechanisms involving apoptosis induction confirmed through flow cytometry analysis .

Study 3: Antimicrobial Activity

In antimicrobial testing against Staphylococcus aureus and Escherichia coli, the compound showed minimum inhibitory concentrations (MICs) comparable to conventional antibiotics, suggesting potential for therapeutic applications in treating bacterial infections .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimized for preparing N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide?

- Answer : The synthesis typically involves multi-step protocols:

- Step 1 : Construction of the pyrazole core via cyclocondensation of hydrazines with β-ketoesters or α,β-unsaturated ketones.

- Step 2 : Functionalization at the 4-position with a carboxamide group using coupling reagents (e.g., HATU or EDC) under inert conditions .

- Step 3 : Introduction of the 2-oxopyridinyl-hydroxypropyl sidechain via nucleophilic substitution or Mitsunobu reactions, ensuring stereochemical control .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Answer : Use a combination of:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., pyrazole C-3/C-5 protons at δ 6.5–7.2 ppm; oxopyridinyl carbonyl at ~170 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns.

- X-ray Crystallography : For unambiguous confirmation of 3D structure, especially for chiral centers in the hydroxypropyl chain .

Q. What in vitro assays are recommended for initial biological screening?

- Answer : Prioritize assays aligned with pyrazole derivatives’ known activities:

- Enzyme Inhibition : Test against kinases or dehydrogenases (e.g., DHODH) using fluorometric or colorimetric substrate turnover assays .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

- Solubility/Stability : HPLC-based quantification in PBS or simulated biological fluids to guide formulation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?

- Answer :

- Substituent Variation : Replace the phenyl group at N-1 with heteroaryl rings (e.g., pyridinyl) to modulate lipophilicity .

- Sidechain Optimization : Compare 2-oxopyridinyl vs. oxazepinone moieties for target binding affinity (see docking studies in ).

- Data-Driven SAR : Use multivariate analysis (e.g., PCA) to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity trends .

Q. What computational strategies resolve contradictions in experimental vs. predicted binding modes?

- Answer :

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100+ ns to assess stability of docking-predicted poses .

- Free Energy Perturbation (FEP) : Quantify ΔΔG for mutations in the binding pocket (e.g., kinase ATP sites) to validate SAR hypotheses .

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to explain regioselective reactivity in derivatization .

Q. How to address discrepancies in biological activity data across different research groups?

- Answer :

- Standardize Protocols : Replicate assays under identical conditions (e.g., cell passage number, serum concentration) .

- Orthogonal Validation : Confirm target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

- Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify confounding variables (e.g., solvent effects) .

Q. What analytical techniques are critical for detecting degradation products during stability studies?

- Answer :

- LC-MS/MS : Identify hydrolytic or oxidative byproducts (e.g., cleavage of the carboxamide bond).

- Forced Degradation : Expose the compound to heat, light, or acidic/alkaline conditions, then monitor via TLC or UPLC .

- Solid-State Characterization : Use DSC (differential scanning calorimetry) to detect polymorphic transitions affecting stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.